3-Amino-6-chloropyrazine-2-carboxylic acid

Catalog No.
S685495
CAS No.
2727-13-1
M.F
C5H4ClN3O2
M. Wt
173.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyrazine-2-carboxylic acid

CAS Number

2727-13-1

Product Name

3-Amino-6-chloropyrazine-2-carboxylic acid

IUPAC Name

3-amino-6-chloropyrazine-2-carboxylic acid

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)

InChI Key

TZEPSUWOCPVNMM-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

Building Block in Organic Synthesis

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound, meaning it contains a ring structure with atoms of different elements. This specific compound falls under the category of chloropyrazinecarboxylic acids. Due to its functional groups (amino, chloro, and carboxylic acid), 3-amino-6-chloropyrazine-2-carboxylic acid acts as a valuable building block in organic synthesis []. Scientists can utilize it as a starting material for the creation of more complex molecules with desired properties [].

Potential Applications in Pharmaceutical Development

Research suggests 3-amino-6-chloropyrazine-2-carboxylic acid may hold promise in the development of new drugs [, ]. The compound's structure allows for modifications that could lead to molecules targeting specific biological processes. Some areas of potential application include:

  • Antibacterial agents: The chloropyrazine ring structure has been linked to antibacterial properties in other compounds []. Researchers might explore modifications of 3-amino-6-chloropyrazine-2-carboxylic acid to develop new antibiotics.
  • Anti-inflammatory drugs: Similar to the antibacterial properties, the chloropyrazine ring has also been associated with anti-inflammatory effects []. Scientists could investigate 3-amino-6-chloropyrazine-2-carboxylic acid as a potential starting point for drugs to treat inflammation.

3-Amino-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound characterized by the presence of both an amino group and a carboxylic acid group on a pyrazine ring. Its molecular formula is C5H4ClN3O2C_5H_4ClN_3O_2 and it has a molecular weight of approximately 173.56 g/mol. The compound features a chlorine atom at the 6-position and an amino group at the 3-position, contributing to its unique chemical properties and reactivity. This compound is often used in various chemical syntheses and has potential applications in pharmaceuticals due to its biological activity.

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound behave as an acid in aqueous solutions.
  • Formation of Esters: Reacting with alcohols can yield esters, which are useful intermediates in organic synthesis.

For example, when treated with alcohols in the presence of acid catalysts, 3-amino-6-chloropyrazine-2-carboxylic acid can form corresponding esters, enhancing its utility in synthetic chemistry .

3-Amino-6-chloropyrazine-2-carboxylic acid exhibits notable biological activities, particularly as an antimicrobial agent. Its structural features allow it to interact with biological targets, potentially inhibiting microbial growth. Some studies suggest that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

Several methods exist for synthesizing 3-amino-6-chloropyrazine-2-carboxylic acid:

  • Chlorination Method: A common approach involves chlorinating 3-amino-pyrazine-2-carboxylic acid using chlorine gas or sulfuryl chloride in a controlled reaction environment. This method typically requires careful temperature management to ensure yield and purity .
  • Reaction with Methyl Esters: Another method entails reacting methyl 3-amino-pyrazine-2-carboxylate with chlorine under specific conditions to yield the desired chlorinated product .

These methods highlight the versatility of starting materials and conditions that can be employed to obtain this compound effectively.

3-Amino-6-chloropyrazine-2-carboxylic acid has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting microbial infections.
  • Research: Used in studies exploring the structure-activity relationship of pyrazine derivatives.
  • Chemical Synthesis: Acts as a building block for more complex heterocyclic compounds used in diverse chemical applications .

Interaction studies have indicated that 3-amino-6-chloropyrazine-2-carboxylic acid can interact with various biological macromolecules. These interactions may involve binding to enzymes or receptors, which could elucidate its mechanism of action as an antimicrobial agent. Further research is necessary to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 3-amino-6-chloropyrazine-2-carboxylic acid, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-amino-6-chloropyrazine-2-carboxylateC6H7ClN3O20.92
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylateC7H8Cl2N3O20.90
3-Amino-6-chloropyrazine-2-carbaldehydeC5H4ClN3O0.84
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylateC7H9ClN4O20.84
5-Chloropyrazine-2-carboxylic acidC5H4ClN2O20.82

These compounds differ primarily in their substitution patterns and functional groups, which influence their reactivity and biological activity. The unique combination of an amino group and a carboxylic acid along with chlorine substitution makes 3-amino-6-chloropyrazine-2-carboxylic acid particularly interesting for synthetic chemists and pharmacologists alike .

3-Amino-6-chloropyrazine-2-carboxylic acid has emerged as a compound of interest in medicinal and synthetic chemistry due to its structural versatility. First characterized in the early 21st century, its significance grew alongside studies on pyrazine derivatives, which are critical in tuberculosis treatment and agrochemical development. Research highlights its role as a precursor for antimycobacterial agents, particularly in synthesizing analogs of pyrazinamide, a first-line tuberculosis drug. Its anti-auxin properties in plant biology and potential modulation of sodium channels in biochemical systems further underscore its multidisciplinary relevance.

Nomenclature and Classification

This compound belongs to the heterocyclic aromatic pyrazine family, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. It is classified as:

  • Functional class: Amino-chloro-carboxylic acid derivative
  • Substituent positions: Amino (-NH₂) at position 3, chlorine (-Cl) at position 6, and carboxylic acid (-COOH) at position 2.

Structural Characteristics and Molecular Identification

Molecular Formula and Weight

PropertyValue
Molecular formulaC₅H₄ClN₃O₂
Molecular weight173.56 g/mol
Exact mass172.9992 Da

Data derived from high-resolution mass spectrometry and crystallographic studies.

IUPAC Nomenclature

The systematic IUPAC name is 3-amino-6-chloropyrazine-2-carboxylic acid, reflecting:

  • A pyrazine backbone (C₄H₄N₂)
  • Substituents: amino group (C3), chlorine (C6), and carboxylic acid (C2).

Registry Numbers and Database Identifiers

Identifier TypeValue
CAS Registry Number2727-13-1
EC Number810-362-9
PubChem CID12319185
ChemSpider ID10579305
Wikidata IDQ72434820

These identifiers facilitate cross-referencing across chemical databases.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-6-chloropyrazine-2-carboxylic acid

Dates

Modify: 2023-08-15

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